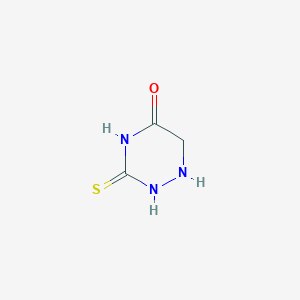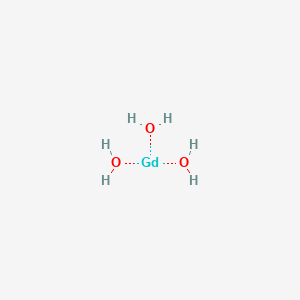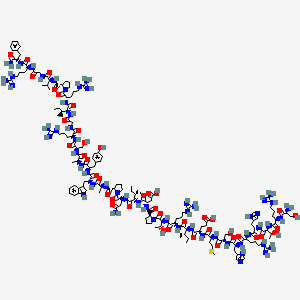
N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclopentanecarboxamide,monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclopentanecarboxamide, monohydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclopentanecarboxamide, monohydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenethyl Group: The phenethyl group is introduced via a nucleophilic substitution reaction.
Formation of the Cyclopentanecarboxamide Moiety: This involves the reaction of the piperidine derivative with cyclopentanecarboxylic acid or its derivatives.
Hydrochloride Salt Formation: The final compound is converted to its monohydrochloride salt form through a reaction with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenethyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the cyclopentanecarboxamide moiety, potentially forming alcohol derivatives.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Halogenated or alkylated piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals or as a chemical reagent.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The phenethyl group may play a role in binding to these targets, while the piperidine ring and cyclopentanecarboxamide moiety contribute to the overall pharmacological activity. The exact pathways and molecular interactions would depend on the specific biological context in which the compound is studied.
Comparación Con Compuestos Similares
Similar Compounds
N-(1-phenethylpiperidin-4-yl)-N-(phenyl)cyclopentanecarboxamide: Lacks the deuterium labeling (d5) present in the original compound.
N-(1-phenethylpiperidin-4-yl)-N-(phenyl)cyclohexanecarboxamide: Contains a cyclohexane ring instead of a cyclopentane ring.
N-(1-phenethylpiperidin-4-yl)-N-(phenyl)butanamide: Contains a butanamide moiety instead of a cyclopentanecarboxamide moiety.
Uniqueness
The presence of the deuterium labeling (d5) in N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclopentanecarboxamide, monohydrochloride makes it unique compared to other similar compounds. This labeling can be useful in studies involving isotopic labeling, such as tracing metabolic pathways or studying reaction mechanisms.
Propiedades
Fórmula molecular |
C25H33ClN2O |
|---|---|
Peso molecular |
418.0 g/mol |
Nombre IUPAC |
N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopentanecarboxamide;hydrochloride |
InChI |
InChI=1S/C25H32N2O.ClH/c28-25(22-11-7-8-12-22)27(23-13-5-2-6-14-23)24-16-19-26(20-17-24)18-15-21-9-3-1-4-10-21;/h1-6,9-10,13-14,22,24H,7-8,11-12,15-20H2;1H/i2D,5D,6D,13D,14D; |
Clave InChI |
ZEYJIGZFICSSRY-RJGPOACUSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4CCCC4)[2H])[2H].Cl |
SMILES canónico |
C1CCC(C1)C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B15133973.png)
![5-[[(2S)-1-[3-oxo-3-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]propoxy]propan-2-yl]amino]-4-(trifluoromethyl)diazinan-3-one](/img/structure/B15133980.png)



![6-chloro-5-[4-(2-hydroxy-3-methoxyphenyl)phenyl]-3-(3-methoxyphenyl)-4a,7a-dihydro-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B15133991.png)

![5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B15134001.png)



